CGP-42112

説明

a hexapeptide analog of angiotensin II; activation of Receptor, Angiotensin, Type 2 results in vasodilation

特性

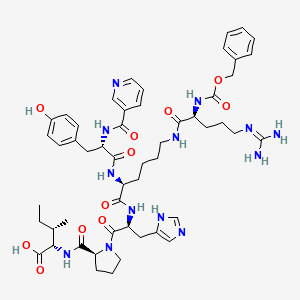

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H69N13O11/c1-3-32(2)43(50(73)74)64-48(71)42-17-11-25-65(42)49(72)41(27-36-29-56-31-59-36)62-46(69)39(60-47(70)40(26-33-18-20-37(66)21-19-33)61-44(67)35-14-9-22-55-28-35)15-7-8-23-57-45(68)38(16-10-24-58-51(53)54)63-52(75)76-30-34-12-5-4-6-13-34/h4-6,9,12-14,18-22,28-29,31-32,38-43,66H,3,7-8,10-11,15-17,23-27,30H2,1-2H3,(H,56,59)(H,57,68)(H,60,70)(H,61,67)(H,62,69)(H,63,75)(H,64,71)(H,73,74)(H4,53,54,58)/t32-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGNARZDONUMMK-LRMQDCNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H69N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155396 | |

| Record name | Cgp 42112A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1052.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127060-75-7 | |

| Record name | Cgp 42112A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127060757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 42112A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-42112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q3V7W3XDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CGP-42112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-42112 is a potent and highly selective peptidomimetic ligand that has been instrumental in elucidating the physiological and pathophysiological roles of the Angiotensin II Type 2 (AT2) receptor.[1][2][3] Initially developed as a potential Angiotensin II receptor antagonist, it was later characterized as a full agonist at the AT2 receptor.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling pathways, and the experimental methodologies used to characterize its function.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the interaction of this compound with its primary target and its effects on various cellular functions.

| Parameter | Value | Tissue/Cell Type | Reference |

| Binding Affinity (Ki) | 0.24 nM | Angiotensin AT2 Receptor | [5] |

| Dissociation Constant (Kd) | 0.07 - 0.3 nM | Rat Brain and Adrenal Gland | [2] |

| 0.103 nM | Human Myometrium | [6] | |

| IC50 | 1850 nM | Rabbit Aortic Rings (antagonism of Ang-II induced contractions) | [5] |

Table 1: Receptor Binding Affinity of this compound

| Functional Effect | Concentration | Cell Type | Reference |

| Inhibition of cGMP production | ≥ 1 nM | Cultured porcine adrenal medullary chromaffin cells | [2][7] |

| Inhibition of Tyrosine Hydroxylase (TH) enzyme activity | ≥ 1 nM | Cultured porcine adrenal medullary chromaffin cells | [2][7] |

| Inhibition of Na+, K+-ATPase activity | 10⁻¹⁰ - 10⁻⁷ M | Rat proximal tubules | [1] |

| Stimulation of Nitric Oxide (NO) production | 0.1 and 1.0 µg/kg/min (in vivo) | Porcine jejunal mucosa | [8][9] |

| Stimulation of NO and cGMP production | 100 nM | Rat proximal tubules | [1] |

Table 2: Functional Activity of this compound

Core Signaling Pathways Activated by this compound

Upon binding to the AT2 receptor, this compound initiates a cascade of intracellular signaling events that often counteract the effects of the Angiotensin II Type 1 (AT1) receptor. The primary signaling pathways are detailed below.

Nitric Oxide/Cyclic Guanosine (B1672433) Monophosphate (NO/cGMP) Pathway

A major mechanism of action for this compound is the stimulation of nitric oxide (NO) production, which in turn activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[3][4] This pathway is crucial for mediating many of the vasodilatory and natriuretic effects of AT2 receptor activation.[4][10] The increase in NO and cGMP can be achieved through several mechanisms, including the stimulation of bradykinin (B550075) formation, which then activates bradykinin B2 receptors, leading to the activation of nitric oxide synthase (NOS).[3][4]

Caption: this compound activated NO/cGMP signaling pathway.

Phosphatase Activation

This compound binding to the AT2 receptor can lead to the activation of various phosphatases, including Src homology 2 domain-containing protein tyrosine phosphatase-1 (SHP-1).[3][4] This activation is generally associated with the inhibition of growth-promoting pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[11] By dephosphorylating key signaling molecules, SHP-1 can counteract the proliferative signals often initiated by AT1 receptor activation.[12][13]

Caption: this compound-mediated phosphatase activation.

Cross-talk with Bradykinin B2 Receptors

Evidence suggests a functional heterodimerization between the AT2 receptor and the bradykinin B2 receptor.[3][14][15] This interaction appears to enhance the production of NO and cGMP when both receptors are simultaneously activated.[14][15] This provides a mechanism for synergistic effects between the renin-angiotensin and kallikrein-kinin systems.

Caption: AT2R and B2R functional heterodimerization.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of this compound for the AT2 receptor.[16][17]

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand to its receptor.

Materials:

-

[¹²⁵I]this compound (radioligand)

-

Unlabeled this compound (for competition assays)

-

Membrane preparations from tissues or cells expressing the AT2 receptor

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[17]

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize tissues or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.[17]

-

Saturation Binding: Incubate a constant amount of membrane protein with increasing concentrations of [¹²⁵I]this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.[18][19]

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of [¹²⁵I]this compound and increasing concentrations of unlabeled this compound or other competing ligands.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[17]

-

Filtration: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[17]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[17]

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are employed to measure the biological response elicited by this compound binding to the AT2 receptor.

Objective: To quantify the amount of NO produced by cells or tissues in response to this compound stimulation.

Methodology:

-

Griess Assay: A colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

NO-sensitive Fluorescent Dyes: Using dyes such as diaminofluoresceins (DAFs) that fluoresce upon reacting with NO.

-

Chemiluminescence: A highly sensitive method that detects the light produced from the reaction of NO with ozone.[8]

General Protocol (using Griess Assay):

-

Culture cells or prepare tissue explants in appropriate media.

-

Treat the cells/tissues with various concentrations of this compound for a defined period.

-

Collect the cell culture supernatant or tissue incubation medium.

-

Add Griess reagent to the samples.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Objective: To determine the effect of this compound on the activity of the Na+, K+-ATPase enzyme.[1]

Methodology: This assay typically measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+, K+-ATPase.

General Protocol:

-

Prepare tissue homogenates or cell lysates.

-

Incubate the samples with a reaction mixture containing ATP, Na⁺, K⁺, and Mg²⁺ in the presence or absence of this compound.

-

To determine the specific Na+, K+-ATPase activity, a parallel set of reactions is performed in the presence of ouabain, a specific inhibitor of the enzyme.

-

Stop the reaction and measure the amount of liberated Pi using a colorimetric method (e.g., Fiske-Subbarow method).

-

The Na+, K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

Conclusion

This compound is a well-characterized, selective AT2 receptor full agonist that has been pivotal in understanding the complex signaling and physiological functions of this receptor. Its mechanism of action primarily involves the activation of the NO/cGMP pathway and various phosphatases, leading to effects that often oppose those mediated by the AT1 receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation of AT2 receptor pharmacology and the development of novel therapeutics targeting this important system.

References

- 1. CGP 42112 | CAS:127060-75-7 | Selective, high affinity AT2 ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CGP 42112 | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]

- 6. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin-II subtype 2 receptor agonist (this compound) inhibits catecholamine biosynthesis in cultured porcine adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content-assets.jci.org [content-assets.jci.org]

- 13. SHP-1 phosphatase activity counteracts increased T cell receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. brieflands.com [brieflands.com]

- 19. biophysics-reports.org [biophysics-reports.org]

The Function and Mechanism of CGP-42112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-42112 is a potent and highly selective peptide analog agonist for the Angiotensin II Type 2 (AT2) receptor. Initially synthesized as a potential antagonist, its true pharmacological role as a full agonist has been established through extensive research. This document provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound. It is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development. This guide summarizes key quantitative data, details common experimental protocols for its study, and illustrates its primary signaling pathways.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the effects of Angiotensin II (Ang II) are predominantly mediated by the AT1 receptor, the AT2 receptor often counter-regulates AT1 receptor actions. This compound, by selectively activating the AT2 receptor, provides a valuable pharmacological tool to elucidate the physiological and pathophysiological roles of this receptor. Its actions include vasodilation, anti-inflammatory effects, and inhibition of cell proliferation, making the AT2 receptor a potential therapeutic target for various diseases.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of this compound across various experimental systems.

| Parameter | Value | Species/Tissue | Notes | Reference |

| Binding Affinity (Ki) | 0.24 nM | Not Specified | Selective for AT2 receptor | [1][2][3][4] |

| Dissociation Constant (Kd) | 0.07 - 0.3 nM | Rat Brain, Human Myometrium | Varies depending on the specific brain region studied. | [5][6] |

| IC50 | 1850 nM | Rabbit Aortic Rings | Antagonism of Angiotensin II-induced contractions. | [1][2][3][4][6] |

Core Functions and Mechanism of Action

This compound exerts its effects by binding to and activating the AT2 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that modulate various cellular functions.

Inhibition of cGMP Production

In specific cell types, such as porcine adrenal medullary chromaffin cells, this compound has been shown to inhibit the production of cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] This effect is mediated by the AT2 receptor, as it can be blocked by the AT2 receptor antagonist PD123319, but not by the AT1 receptor antagonist CV-11974.[5]

Inhibition of Catecholamine Biosynthesis

This compound significantly inhibits the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[4][5] This leads to a reduction in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibitory effect is also AT2 receptor-dependent.[5]

Regulation of Na+/K+-ATPase Activity

In renal proximal tubules, this compound displays agonistic properties by causing the inhibition of Na+, K+-ATPase and promoting sodium excretion.[1][2][6] This action is thought to contribute to the natriuretic effects observed upon AT2 receptor stimulation.

Signaling Pathways

The activation of the AT2 receptor by this compound initiates several downstream signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's function.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to the AT2 receptor.

Materials:

-

[125I]this compound (radioligand)

-

Unlabeled this compound (for competition studies)

-

Tissue homogenates (e.g., rat brain, human myometrium)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

-

AT1 receptor antagonist (e.g., Losartan) to block binding to AT1 receptors

-

AT2 receptor antagonist (e.g., PD123319) for competition studies

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare tissue homogenates by homogenizing the tissue in ice-cold buffer and centrifuging to obtain a membrane fraction.

-

Resuspend the membrane pellet in fresh binding buffer.

-

For saturation binding, incubate a constant amount of membrane protein with increasing concentrations of [125I]this compound.

-

For competition binding, incubate membrane protein with a fixed concentration of [125I]this compound and increasing concentrations of unlabeled this compound or other competing ligands.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Analyze the data using non-linear regression analysis to determine Kd and Bmax.

cGMP Enzyme Immunoassay (EIA)

Objective: To measure the effect of this compound on intracellular cGMP levels.

Materials:

-

Cultured cells (e.g., porcine adrenal medullary chromaffin cells)

-

This compound

-

PD123319 (AT2 antagonist)

-

CV-11974 (AT1 antagonist)

-

Cell lysis buffer

-

cGMP EIA kit

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with antagonists (PD123319 or CV-11974) if required.

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells using the provided lysis buffer.

-

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

-

Measure the absorbance using a microplate reader.

-

Calculate the cGMP concentration based on a standard curve.

Tyrosine Hydroxylase Activity Assay

Objective: To determine the effect of this compound on the activity of tyrosine hydroxylase.

Materials:

-

Cultured cells or tissue homogenates

-

This compound

-

L-[14C]Tyrosine (radioactive substrate)

-

Assay buffer containing necessary cofactors (e.g., 6-MPH4, Fe2+)

-

Cation exchange chromatography column

-

Scintillation counter

Procedure:

-

Prepare cell lysates or tissue homogenates.

-

Incubate the lysate with this compound.

-

Initiate the enzyme reaction by adding L-[14C]Tyrosine and cofactors.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding perchloric acid).

-

Separate the product, [14C]DOPA, from the unreacted [14C]Tyrosine using a cation exchange column.

-

Measure the radioactivity of the eluted [14C]DOPA using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Na+/K+-ATPase Activity Assay

Objective: To measure the effect of this compound on Na+/K+-ATPase activity.

Materials:

-

Renal proximal tubule cells or membrane preparations

-

This compound

-

Assay buffer containing ATP, Mg2+, Na+, and K+

-

Ouabain (B1677812) (a specific inhibitor of Na+/K+-ATPase)

-

Reagents for measuring inorganic phosphate (B84403) (Pi) release (e.g., malachite green-based colorimetric assay)

Procedure:

-

Prepare cell lysates or membrane fractions.

-

Pre-incubate the samples with or without ouabain to distinguish Na+/K+-ATPase activity from other ATPase activities.

-

Treat the samples with this compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specific time.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Conclusion

This compound is an indispensable tool for investigating the multifaceted roles of the AT2 receptor. Its high selectivity and agonist properties allow for the precise interrogation of AT2 receptor-mediated signaling pathways and their physiological consequences. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting the AT2 receptor with compounds like this compound. A thorough understanding of its function and mechanism of action is paramount for advancing research in cardiovascular and related diseases.

References

- 1. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (CGP42112A) | AT2 receptor agonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CGP 42112 | CAS:127060-75-7 | Selective, high affinity AT2 ligand | High Purity | Manufacturer BioCrick [biocrick.com]

CGP-42112: A Comprehensive Technical Guide to a Seminal AT2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-42112 stands as a pivotal tool in the exploration of the Angiotensin II type 2 (AT2) receptor, a key component of the renin-angiotensin system (RAS). Initially mischaracterized, it is now firmly established as a potent and selective full agonist of the AT2 receptor.[1][2] This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers leveraging this compound to investigate AT2 receptor function in both physiological and pathophysiological contexts.

Introduction

The renin-angiotensin system is a critical regulator of cardiovascular, renal, and neuronal functions. While the effects of the Angiotensin II type 1 (AT1) receptor are well-documented, the AT2 receptor has historically been less understood.[1] The AT2 receptor often counter-regulates the actions of the AT1 receptor, mediating vasodilation, anti-inflammatory effects, and inhibition of cell proliferation.[1] this compound, a peptidomimetic compound, has been instrumental in elucidating these functions.[1] Its high affinity and selectivity for the AT2 receptor make it an invaluable pharmacological tool.[3][4] This guide will delve into the core characteristics of this compound, its mechanism of action, and practical considerations for its use in research.

Physicochemical Properties and Binding Profile

This compound is a synthetic peptide analog with the sequence YKHPI, modified at the N-terminus.[4] It is soluble in water up to 1 mg/ml and is typically stored at -20°C.[4][5]

Quantitative Binding and Potency Data

The affinity and potency of this compound have been characterized across various experimental systems. The following tables summarize the key quantitative data.

| Parameter | Value | Tissue/Cell Type | Reference |

| Ki | 0.24 nM | General AT2 Receptor | [3][4][6] |

| Kd | 0.07-0.3 nM | Rat Brain and Adrenal | [3][7] |

| Kd | 1.03 x 10-10 M | Human Myometrium | [8] |

| Bmax | 807 fmol/mg | Human Myometrium | [8] |

| IC50 | 1850 nM | Rabbit Aortic Rings (antagonizing Ang-II induced contractions) | [4][6] |

Table 1: Binding Affinity and Potency of this compound for the AT2 Receptor.

| Parameter | Concentration | Effect | Cell Type/Model | Reference |

| cGMP Production Inhibition | ≥1 nM | Significant inhibition | Cultured porcine adrenal medullary chromaffin cells | [3][7] |

| Tyrosine Hydroxylase Activity Inhibition | ≥1 nM | Significant inhibition | Cultured porcine adrenal medullary chromaffin cells | [3][7] |

| Na+-K+-ATPase Activity Inhibition | 10-10 - 10-7 M | Dose-dependent inhibition (9-38%) | Proximal Tubules | [3] |

| Nitric Oxide Production Stimulation | 10-10 - 10-7 M | Dose-dependent stimulation (~0-230%) | Proximal Tubules | [3] |

| cGMP Accumulation Stimulation | 10-10 - 10-7 M | Dose-dependent stimulation (~25-100%) | Proximal Tubules | [3] |

Table 2: Functional Efficacy of this compound in In Vitro Systems.

AT2 Receptor Signaling Pathways Modulated by this compound

Activation of the AT2 receptor by this compound initiates a cascade of intracellular signaling events that are often G-protein independent.[1] These pathways play a crucial role in mediating the physiological effects of AT2 receptor stimulation.

Key Signaling Cascades

-

Nitric Oxide/cGMP Pathway: A primary mechanism of action involves the stimulation of nitric oxide (NO) synthase, leading to an increase in NO production and subsequent activation of soluble guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][9] This pathway is central to the vasodilatory and natriuretic effects of AT2 receptor activation.[3][10]

-

Phosphatase Activation: The AT2 receptor is also coupled to the activation of various phosphatases, including phosphotyrosine phosphatase (PTP) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[1][10] This leads to the dephosphorylation and inactivation of downstream kinases like extracellular signal-regulated kinase (ERK), thereby inhibiting cell proliferation.[10]

-

Bradykinin (B550075) Formation: AT2 receptor stimulation can lead to the formation of bradykinin, which in turn activates bradykinin B2 receptors, further contributing to NO production and vasodilation.[1][2]

-

NF-κB Signaling Modulation: The effect of AT2 receptor activation on NF-κB signaling is context-dependent, with reports of both activation and inhibition.[1] In inflammatory states, this compound has been shown to exert anti-inflammatory effects by inhibiting NF-κB nuclear translocation.[11]

Signaling Pathway Diagrams

Figure 1: Simplified signaling pathways activated by this compound via the AT2 receptor.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for key experiments involving this compound, based on methodologies cited in the literature.

In Vitro Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of [125I]this compound to the AT2 receptor.[3][7][8][12][13]

Objective: To determine the binding affinity (Kd) and density (Bmax) of AT2 receptors in a given tissue or cell membrane preparation.

Materials:

-

[125I]this compound (radioligand)

-

Unlabeled this compound (for competition studies)

-

Tissue homogenate or cell membranes expressing AT2 receptors

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin)

-

AT1 receptor antagonist (e.g., Losartan) to block binding to AT1 receptors

-

AT2 receptor antagonist (e.g., PD123319) for competition studies

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare tissue or cell membranes by homogenization and centrifugation.

-

Incubate a constant amount of membrane protein with increasing concentrations of [125I]this compound in the binding buffer.

-

For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of tubes.

-

To ensure selectivity, perform the assay in the presence of an AT1 receptor antagonist.

-

Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Figure 2: Workflow for a radioligand binding assay using [125I]this compound.

In Vivo Cardiovascular Studies in Rodent Models

This protocol is a generalized representation of in vivo studies investigating the cardiovascular effects of this compound.[7][14]

Objective: To assess the effect of this compound on blood pressure and cerebral blood flow autoregulation.

Materials:

-

This compound solution for intravenous infusion

-

Anesthetized animal model (e.g., spontaneously hypertensive rats)

-

Catheters for drug administration and blood pressure monitoring

-

Blood pressure transducer and recording system

-

Flow probe for cerebral blood flow measurement (optional)

Procedure:

-

Anesthetize the animal and insert catheters into a femoral artery (for blood pressure) and vein (for drug infusion).

-

Allow the animal to stabilize after surgery.

-

Record baseline mean arterial pressure (MAP) and cerebral blood flow (CBF).

-

Administer this compound via intravenous infusion at desired doses (e.g., 0.1 and 1 mg/kg/min).[7]

-

In some experimental groups, co-administer an AT1 receptor antagonist (e.g., candesartan) to isolate the effects of AT2 receptor stimulation.[14]

-

Continuously monitor and record MAP and CBF throughout the infusion period.

-

Analyze the data to determine the effect of this compound on cardiovascular parameters.

Figure 3: Experimental workflow for in vivo cardiovascular studies with this compound.

Therapeutic and Research Applications

This compound has been instrumental in defining the therapeutic potential of targeting the AT2 receptor.

-

Cardiovascular Disease: By promoting vasodilation and natriuresis, AT2 receptor agonists show promise in the management of hypertension.[1][15][14] this compound has been shown to enhance the antihypertensive effects of AT1 receptor antagonists.[14]

-

Neuroprotection: AT2 receptor activation has neuroprotective effects, and this compound has been studied for its potential in conditions like ischemic stroke.[1][15]

-

Anti-inflammatory Effects: The anti-inflammatory properties of this compound, mediated in part by the inhibition of NF-κB, suggest its utility in inflammatory conditions.[11][16] Studies in obese Zucker rats have shown that this compound can reduce markers of inflammation and oxidative stress.[16]

-

Neuronal Differentiation: The role of the AT2 receptor in neuronal development and differentiation is an active area of research, with this compound serving as a key tool in these investigations.[17][18][19][20][21]

Conclusion

This compound is a well-characterized, potent, and selective full agonist of the AT2 receptor. Its use has been fundamental to our understanding of AT2 receptor signaling and its physiological roles. This technical guide provides a consolidated resource for researchers, offering key quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways. As research into the therapeutic potential of the AT2 receptor continues to expand, this compound will undoubtedly remain an indispensable tool for scientific discovery.

References

- 1. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CGP 42112 | CAS:127060-75-7 | Selective, high affinity AT2 ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. CGP 42112 | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound (CGP42112A) | AT2 receptor agonist | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Protective Effects of AT2R Agonist, CGP42112A, Against Angiotensin II-Induced Oxidative Stress and Inflammatory Response in Astrocytes: Role of AT2R/PP2A/NFκB/ROS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [125I]CGP 42112 binding reveals differences between rat brain and adrenal AT2 receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Role of the angiotensin II AT2 receptor in inflammation and oxidative stress: opposing effects in lean and obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Differentiation of Human Neural Progenitor Cells Into Striatal GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro Simulated Neuronal Environmental Conditions Qualify Umbilical Cord Derived Highly Potent Stem Cells for Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Physical Stimulation Methods Developed for In Vitro Neuronal Differentiation Studies of PC12 Cells: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of CGP-42112: A Selective AT2 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction: CGP-42112, a potent and selective peptide analog, has played a pivotal role in elucidating the physiological functions of the Angiotensin II type 2 (AT2) receptor. Initially synthesized in the early 1990s, its journey through the scientific landscape has been marked by periods of both profound discovery and significant mischaracterization. This technical guide provides an in-depth overview of the discovery, history, pharmacological properties, and key experimental findings related to this compound, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Initial Characterization

This compound emerged from research efforts aimed at developing selective ligands for the newly distinguished subtypes of angiotensin II receptors, AT1 and AT2. In 1991, researchers at Ciba-Geigy Ltd. (now Novartis) reported the development of radioiodinated CGP-42112A as a novel, high-affinity, and highly selective ligand for the characterization of AT2 receptors.[1] Their initial studies demonstrated that [125I]CGP-42112A bound with high affinity and specificity to AT2 receptors in human myometrium and rat adrenal glomerulosa membranes, without significant binding to AT1 receptors.[1] This discovery provided the scientific community with a crucial tool to investigate the distinct signaling pathways and physiological roles of the AT2 receptor, which had been largely overshadowed by the well-understood AT1 receptor.

The early ambiguity surrounding the functional effects of AT2 receptor stimulation led to this compound being variously described as an antagonist or a partial agonist.[2][3][4] This mischaracterization stemmed, in part, from its ability to interact with the AT1 receptor at high concentrations and the complex nature of AT2 receptor signaling.[2] However, subsequent and more definitive studies have firmly established this compound as a full agonist at the AT2 receptor.[2]

Physicochemical Properties and Quantitative Data

This compound is a peptide mimetic with the sequence Tyr-Lys-His-Pro-Ile, with specific modifications at the N-terminus. Its high affinity and selectivity for the AT2 receptor are central to its utility as a research tool. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 0.24 nM | Angiotensin AT2 Receptor | [5] |

| Dissociation Constant (Kd) | 0.07 - 0.3 nM | Rat Brain AT2 Receptors | [6] |

| Dissociation Constant (Kd) | 1.03 x 10⁻¹⁰ M | Human Myometrium AT2 Receptors | [1] |

| IC50 | 1850 nM | Angiotensin II-induced contractions in rabbit aortic rings |

Key Experimental Protocols

The characterization and utilization of this compound have relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity and selectivity of ligands like this compound for their receptors.

Objective: To determine the binding characteristics of [125I]this compound to AT2 receptors.

Materials:

-

[125I]this compound (radioligand)

-

Unlabeled this compound and other competing ligands (e.g., PD 123177 for AT2, Losartan for AT1, Angiotensin II)

-

Membrane preparations from tissues expressing AT2 receptors (e.g., rat brain, adrenal glands, human myometrium).[1][6][7]

-

Binding buffer (composition can vary, but typically contains Tris-HCl, MgCl2, and protease inhibitors)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Binding Reaction: In reaction tubes, add a constant amount of membrane protein, a fixed concentration of [125I]this compound, and varying concentrations of unlabeled competing ligands. For total binding, no competitor is added. For non-specific binding, a high concentration of an unlabeled ligand (e.g., Angiotensin II or unlabeled this compound) is added.

-

Incubation: The reaction tubes are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation binding experiments, or the inhibitory constant (Ki) for competition binding experiments.[1]

In Vivo Studies of Blood Pressure Regulation

Objective: To investigate the effect of AT2 receptor stimulation by this compound on blood pressure.

Materials:

-

Hypertensive rat models (e.g., spontaneously hypertensive rats - SHR)

-

This compound

-

AT1 receptor antagonist (e.g., Candesartan)

-

AT2 receptor antagonist (e.g., PD123319)

-

Intravenous infusion pumps

-

Blood pressure monitoring equipment

Protocol:

-

Animal Preparation: Rats are anesthetized, and catheters are implanted for drug infusion and continuous blood pressure monitoring.

-

Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

Drug Administration:

-

A group of rats receives an intravenous infusion of the AT1 receptor antagonist candesartan (B1668252).

-

Another group receives an infusion of this compound alone.

-

A third group receives a co-infusion of candesartan and this compound.[8]

-

A control group may receive a vehicle infusion.

-

To confirm AT2 receptor specificity, another group can be pre-treated with the AT2 antagonist PD123319 before this compound administration.

-

-

Data Recording: MAP and HR are continuously recorded throughout the infusion period and for a post-infusion observation period.

-

Data Analysis: The changes in MAP and HR from baseline are calculated for each group and compared to determine the effect of this compound on blood pressure, both alone and in the presence of AT1 receptor blockade.[8]

Signaling Pathways and Mechanisms of Action

Activation of the AT2 receptor by this compound triggers a variety of intracellular signaling cascades that often counteract the effects of AT1 receptor activation. These pathways are generally considered to be G-protein independent.[2]

Nitric Oxide/cGMP Pathway

One of the well-established signaling pathways for the AT2 receptor involves the stimulation of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) production.

Caption: AT2R-mediated vasodilation via the NO/cGMP pathway.

Inhibition of Tyrosine Hydroxylase

In adrenal medullary chromaffin cells, this compound has been shown to inhibit catecholamine biosynthesis by reducing the activity and synthesis of tyrosine hydroxylase (TH), the rate-limiting enzyme in this process. This effect is mediated by a decrease in cGMP production.[9]

Caption: AT2R-mediated inhibition of catecholamine biosynthesis.

Conclusion

This compound remains an indispensable tool in the study of the renin-angiotensin system. Its high affinity and selectivity for the AT2 receptor have enabled significant advancements in our understanding of this receptor's role in cardiovascular, renal, and neural physiology. Despite early controversies regarding its functional activity, a robust body of evidence now confirms its status as a full agonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers seeking to utilize this compound in their investigations, ultimately contributing to the development of novel therapeutic strategies targeting the AT2 receptor.

References

- 1. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CGP42112: the full AT2 receptor agonist and its role in the renin-angiotensin-aldosterone system: no longer misunderstood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CGP 42112 | CAS:127060-75-7 | Selective, high affinity AT2 ligand | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [125I]CGP 42112 binding reveals differences between rat brain and adrenal AT2 receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Angiotensin-II subtype 2 receptor agonist (this compound) inhibits catecholamine biosynthesis in cultured porcine adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CGP-42112 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-42112 is a potent and selective peptide agonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] Historically, its classification has been a subject of debate, with some studies describing it as a partial agonist or even an antagonist.[2] However, a growing body of evidence now firmly establishes this compound as a full agonist at the AT2 receptor, making it an invaluable tool for elucidating the physiological and pathophysiological roles of this important receptor.[2][3] This technical guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, downstream effectors, and crosstalk with other signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the AT2 receptor.

Core Signaling Pathways

Activation of the AT2 receptor by this compound initiates a complex network of intracellular signaling events that are often G-protein independent and counterbalance the effects of the Angiotensin II Type 1 (AT1) receptor.[4] The primary signaling cascades are detailed below.

Nitric Oxide/Cyclic GMP (NO/cGMP) Pathway

A major consequence of AT2 receptor stimulation by this compound is the production of nitric oxide (NO) and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[5][6] This pathway is central to the vasodilatory and anti-proliferative effects of AT2 receptor activation. The signaling cascade involves the following steps:

-

Bradykinin (B550075) B2 Receptor Crosstalk: this compound-mediated AT2 receptor activation can lead to the stimulation of bradykinin formation.[7] Bradykinin, in turn, activates the bradykinin B2 receptor (B2R).

-

eNOS Activation: The activated B2R stimulates endothelial nitric oxide synthase (eNOS) to produce NO.[7]

-

Soluble Guanylate Cyclase (sGC) Activation: NO diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).

-

cGMP Production: sGC catalyzes the conversion of GTP to cGMP.

-

Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to vasodilation and inhibition of cell growth.

Interestingly, there is evidence for heterodimerization of the AT2 and B2 receptors, which enhances NO and cGMP production upon simultaneous activation.[6]

Inhibition of Particulate Guanylyl Cyclase (pGC)

In some cellular contexts, this compound can lead to a decrease in cGMP levels through the inhibition of particulate guanylyl cyclase (pGC).[4] This seemingly contradictory effect highlights the cell-type-specific nature of AT2 receptor signaling. This pathway is thought to involve:

-

Phosphotyrosine Phosphatase (PTPase) Activation: AT2 receptor stimulation by this compound activates a phosphotyrosine phosphatase.[4]

-

pGC Dephosphorylation and Inhibition: The activated PTPase dephosphorylates and inhibits pGC, leading to a reduction in cGMP production.[4] The specific PTPase involved is not definitively identified but may include SHP-1.

Regulation of Na+/K+-ATPase Activity

This compound has been shown to inhibit the activity of Na+/K+-ATPase in renal proximal tubule cells.[8] This effect is mediated through the NO/cGMP pathway and contributes to the natriuretic and diuretic effects of AT2 receptor activation.

Anti-inflammatory and Neuroprotective Signaling

Recent studies have highlighted a role for this compound in mediating anti-inflammatory and neuroprotective effects. In astrocytes, this compound abrogates Angiotensin II-induced inflammatory responses by mitigating reactive oxygen species (ROS) production and inhibiting the NF-κB signaling pathway.[9] This effect is mediated through the activation of protein phosphatase 2A (PP2A).[9]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with the AT2 receptor and its downstream effects.

| Ligand | Receptor | Assay Type | Ki (nM) | Reference |

| This compound | AT2 | Radioligand Binding | 0.24 | |

| [125I]this compound | AT2 | Radioligand Binding | 0.103 | [10] |

| Treatment | Cell/Tissue Type | Parameter Measured | Dose/Concentration | Effect | Reference |

| CGP-42112A | Porcine Jejunal Mucosa | NO Output | 0.1 µg/kg/min | Significant Increase | [1][5] |

| CGP-42112A | Porcine Jejunal Mucosa | NO Output | 1.0 µg/kg/min | Significant Increase | [1][5] |

| This compound | PC12W cells | NO Production | 100 nM | Increased from 3.46 to 9.32 µmol/L | [6] |

| This compound | PC12W cells | cGMP Production | 100 nM | Increased from 41.17 to 69.5 pg/mL | [6] |

| This compound | Porcine Adrenal Medullary Chromaffin Cells | cGMP Production | ≥1 nM | Significant Inhibition | [11][12] |

| Ang II + this compound | Renal Proximal Tubule Cells | Na+/K+-ATPase Activity | - | Decreased stimulatory effect of Ang II | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be adapted as needed for specific experimental conditions.

Radioligand Binding Assay for AT2 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the AT2 receptor using [125I]this compound.

Materials:

-

Cell membranes expressing the AT2 receptor (e.g., from human myometrium or transfected cell lines).[10]

-

[125I]this compound (radioligand).

-

Unlabeled this compound (for determining non-specific binding).

-

Test compounds.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate cell membranes (50-100 µg protein) with a fixed concentration of [125I]this compound (e.g., 0.1 nM) and varying concentrations of the test compound in binding buffer.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled this compound (e.g., 1 µM).

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki of the test compound.

Measurement of Nitric Oxide (NO) Production

This protocol describes the measurement of NO production in cell culture supernatants using the Griess reagent system.

Materials:

-

Cells of interest (e.g., porcine jejunal mucosal cells, endothelial cells).

-

This compound.

-

Cell culture medium.

-

Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Nitrite (B80452) standard solutions.

-

96-well microplate reader.

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound for the desired time period.

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

Measurement of Cyclic GMP (cGMP) Levels

This protocol describes the measurement of intracellular cGMP levels using a competitive enzyme immunoassay (EIA) kit.

Materials:

-

Cells of interest.

-

This compound.

-

Cell lysis buffer (e.g., 0.1 M HCl).

-

cGMP EIA kit.

-

96-well microplate reader.

Procedure:

-

Plate cells and treat with this compound as described for the NO assay.

-

Lyse the cells with cell lysis buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves incubating the sample with a cGMP-alkaline phosphatase conjugate and a cGMP-specific antibody in a pre-coated microplate.

-

After washing, add a substrate solution and measure the color development at the appropriate wavelength.

-

Calculate the cGMP concentration in the samples based on a standard curve.

Western Blot Analysis of Downstream Signaling Proteins

This protocol describes the analysis of protein expression and phosphorylation status of downstream effectors in the this compound signaling pathway.

Materials:

-

Cells of interest.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-eNOS, anti-iNOS, anti-AT2R, anti-PP2A, anti-phospho-NF-κB).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Treat cells with this compound and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Signaling Pathways.

Caption: Western Blot Experimental Workflow.

Caption: Nitric Oxide Measurement Workflow.

Conclusion

This compound is a critical pharmacological tool for investigating the complex and multifaceted signaling pathways regulated by the AT2 receptor. Its ability to selectively activate this receptor has unveiled a range of cellular responses, from vasodilation and natriuresis to anti-inflammatory and neuroprotective effects. The signaling cascades initiated by this compound, primarily involving the NO/cGMP pathway, inhibition of pGC, and crosstalk with the bradykinin B2 receptor, offer numerous potential targets for therapeutic intervention in cardiovascular, renal, and neurological diseases. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricacies of this compound and AT2 receptor signaling, ultimately paving the way for novel drug discovery and development.

References

- 1. The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CGP42112: the full AT2 receptor agonist and its role in the renin-angiotensin-aldosterone system: no longer misunderstood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin AT2 receptor mediated inhibition of particulate guanylate cyclase: a link with protein tyrosine phosphatase stimulation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The angiotensin II receptor type 2 agonist CGP 42112A stimulates NO production in the porcine jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protective Effects of AT2R Agonist, CGP42112A, Against Angiotensin II-Induced Oxidative Stress and Inflammatory Response in Astrocytes: Role of AT2R/PP2A/NFκB/ROS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Angiotensin-II subtype 2 receptor agonist (this compound) inhibits catecholamine biosynthesis in cultured porcine adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CGP-42112 in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. A key component of this system is the angiotensin II (Ang II) peptide, which exerts its effects through two primary receptor subtypes: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While the physiological and pathophysiological roles of the AT1R are well-established, the functions of the AT2R have been more enigmatic. CGP-42112, a peptidomimetic compound, has emerged as a pivotal pharmacological tool for elucidating the specific actions of the AT2R. This technical guide provides an in-depth overview of the role of this compound in the RAS, focusing on its receptor binding, signaling pathways, and functional effects, supported by quantitative data and detailed experimental methodologies.

Initially, this compound was ambiguously characterized, with some early reports describing it as a partial agonist or even an antagonist at the AT2R.[1][2] However, extensive research has now firmly established this compound as a potent and selective full agonist of the AT2 receptor.[1] This reclassification has been crucial in advancing our understanding of the AT2R's counter-regulatory role to the AT1R, which includes promoting vasodilation, inhibiting cell proliferation, and reducing inflammation and oxidative stress.[1]

Quantitative Data: Receptor Binding and Functional Activity

The affinity and selectivity of this compound for the AT2R have been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding characteristics and functional potency.

Table 1: Binding Affinity of this compound for Angiotensin II Receptors

| Ligand | Receptor | Preparation | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| This compound | AT2 | --- | 0.24 | --- | --- | |

| [125I]CGP-42112A | AT2 | Human Myometrium | --- | 0.103 | 807 | [3] |

| [125I]this compound | AT2 | Rat Brain | --- | 0.07-0.3 | --- | MedChemExpress |

| [125I]this compound | AT2 | Rat Adrenal | --- | Higher than brain | --- | MedChemExpress |

Table 2: Functional Activity of this compound

| Assay | System | Effect | IC50 (nM) | EC50/Effective Conc. | Reference |

| Ang-II induced Contraction | Rabbit Aortic Rings | Antagonism | 1850 | --- | |

| cGMP Production | Cultured Porcine Adrenal Medullary Chromaffin Cells | Inhibition | --- | ≥ 1 nM | MedChemExpress |

| Na+, K+-ATPase Activity | Proximal Tubule AT2 Receptors | Inhibition | --- | --- | |

| T-type Calcium Current | Non-differentiated NG108-15 cells | Inhibition | --- | 100 nM (21% reduction) | --- |

Signaling Pathways of this compound via the AT2 Receptor

Activation of the AT2R by this compound initiates a variety of intracellular signaling cascades, which can be both G-protein dependent and independent.[1] These pathways often counteract the effects mediated by the AT1R.

One of the most well-characterized pathways involves the stimulation of bradykinin (B550075) formation, which in turn activates bradykinin B2 receptors. This leads to the activation of nitric oxide synthase (NOS) and the subsequent production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This NO/cGMP pathway is a key mediator of the vasodilatory effects of AT2R activation.[4]

Furthermore, AT2R stimulation by this compound can lead to the activation of various phosphatases, such as phosphotyrosine phosphatase (PTP), which can inhibit particulate guanylate cyclase activity.[1] The AT2R has also been shown to heterodimerize with the AT1R, leading to the inhibition of AT1R function.[1] Additionally, there is evidence for the involvement of the AT2R in modulating nuclear factor kappa B (NF-κB) signaling, although the effects appear to be complex and potentially cell-type specific.[1]

Below are diagrams illustrating key signaling pathways and a representative experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

Radioligand Binding Assay for AT2 Receptor

This protocol is used to determine the binding affinity of this compound to the AT2 receptor.

-

Membrane Preparation:

-

Tissues or cells expressing AT2 receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-50 µg) with a radiolabeled ligand, such as [125I]CGP-42112A, at various concentrations.

-

For competition binding assays, a fixed concentration of the radioligand is incubated with varying concentrations of unlabeled this compound or other competing ligands.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM Ang II).

-

The reaction is incubated at a specific temperature (e.g., 22°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition binding data are analyzed to determine the inhibitory constant (Ki) of the unlabeled ligand.

-

Measurement of cGMP Production

This protocol outlines a method to measure the effect of this compound on cGMP levels in cultured cells.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., porcine adrenal medullary chromaffin cells) in a suitable medium until they reach a desired confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cGMP degradation.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 10-30 minutes).

-

-

Cell Lysis and Sample Preparation:

-

Terminate the reaction by removing the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl or a commercially available lysis buffer).

-

Centrifuge the cell lysate to pellet cellular debris.

-

The supernatant containing the cGMP is collected for analysis.

-

-

cGMP Quantification:

-

The concentration of cGMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

-

A standard curve is generated using known concentrations of cGMP to quantify the amount in the samples.

-

-

Data Analysis:

-

The cGMP levels are typically normalized to the protein concentration of the cell lysate.

-

The results are expressed as pmol of cGMP per mg of protein.

-

In Vivo Blood Pressure Measurement in Rats

This protocol describes a method for assessing the effect of this compound on blood pressure in an animal model.

-

Animal Preparation:

-

Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized with an appropriate anesthetic (e.g., urethane (B1682113) or a combination of ketamine and xylazine).

-

A catheter is inserted into the carotid artery for direct blood pressure measurement and connected to a pressure transducer.

-

Another catheter is placed in the jugular vein for intravenous administration of this compound.

-

-

Experimental Procedure:

-

After a stabilization period to allow the animal's blood pressure to reach a steady state, baseline blood pressure is recorded.

-

This compound is infused intravenously at various doses.

-

Blood pressure is continuously monitored and recorded throughout the infusion period and for a specified time afterward.

-

In some experiments, an AT1R antagonist (e.g., losartan) may be administered prior to this compound to isolate the effects mediated by the AT2R.

-

-

Data Analysis:

-

Mean arterial pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.

-

The change in MAP from baseline is determined for each dose of this compound.

-

Dose-response curves can be constructed to evaluate the potency of this compound in modulating blood pressure.

-

Conclusion

This compound has proven to be an indispensable tool for dissecting the complex role of the AT2 receptor within the renin-angiotensin system. Its high affinity and selectivity as a full agonist have enabled researchers to move beyond the classical, AT1R-centric view of the RAS and to appreciate the significant counter-regulatory functions of the AT2R. The signaling pathways activated by this compound, particularly the NO/cGMP cascade, underscore the therapeutic potential of targeting the AT2R for conditions such as hypertension, cardiovascular remodeling, and inflammation. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate the multifaceted actions of this compound and to explore the therapeutic promise of AT2R modulation.

References

- 1. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

The Angiotensin II AT2 Receptor Agonist CGP-42112: A Technical Guide to its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological effects of CGP-42112, a selective agonist of the Angiotensin II Type 2 (AT2) receptor. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed information on the compound's actions, relevant experimental data, and methodologies for its study.

Executive Summary

This compound is a peptide analog that has been instrumental in elucidating the physiological roles of the AT2 receptor. Predominantly expressed during fetal development, the AT2 receptor is present at lower levels in adult tissues, where it often counteracts the effects of the AT1 receptor. Stimulation of the AT2 receptor by this compound has been shown to mediate a range of physiological responses, including vasodilation, anti-inflammatory effects, and neuroprotection. This guide will delve into the cardiovascular, renal, and neuronal effects of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Cardiovascular Effects

Stimulation of the AT2 receptor by this compound generally leads to vasodilatory and antihypertensive effects, particularly when the AT1 receptor is blocked. These effects are primarily mediated by the bradykinin-nitric oxide-cyclic GMP (cGMP) pathway.

Quantitative Data: Cardiovascular Effects

| Animal Model | Treatment | Dosage | Effect on Mean Arterial Pressure (MAP) | Citation |

| Spontaneously Hypertensive Rats (SHR) | This compound alone | 1 µg/kg/min IV infusion (4 hours) | No significant change. | [1] |

| Spontaneously Hypertensive Rats (SHR) | This compound + Candesartan (AT1 antagonist) | This compound: 1 µg/kg/min IV; Candesartan: 0.01 mg/kg IV | Enhanced initial depressor response compared to Candesartan alone. | [1] |

| Wistar-Kyoto Rats (WKY) | This compound alone | 1 µg/kg/min IV infusion (4 hours) | No significant change. | [1] |

| Wistar-Kyoto Rats (WKY) | This compound + Candesartan (AT1 antagonist) | This compound: 1 µg/kg/min IV; Candesartan: 0.01 or 0.1 mg/kg IV | No significant change compared to Candesartan alone. | [1] |

Renal Effects

In the kidney, AT2 receptor stimulation by this compound has been shown to promote natriuresis and diuresis, opposing the sodium and water retention effects of the AT1 receptor. However, the effects of this compound on renal function can be dose-dependent and may be influenced by the physiological state of the animal.

Quantitative Data: Renal Effects

| Animal Model | Treatment | Dosage | Key Renal Effects | Citation |

| Sodium-depleted, anesthetized rats | CGP-42112B | 1-100 µg/kg/min IV | No significant effect on blood pressure or renal function. | [2] |

| Sodium-depleted, anesthetized rats | CGP-42112B | 1000 µg/kg/min IV | No effect on blood pressure; significant increase in effective renal blood flow, glomerular filtration rate, urinary sodium and potassium excretion, and free water formation; significant decrease in renal vascular resistance. | [2] |

| Enalaprilat-treated, anesthetized rats | CGP-42112B | High doses | Significant increase in blood pressure, filtration fraction, glomerular filtration rate, urine volume, and urinary sodium excretion. These effects were blocked by the AT1 receptor antagonist losartan. | [3] |

Neuronal Effects

This compound has demonstrated significant neuroprotective effects in models of ischemic stroke. These effects are attributed to the activation of pro-survival pathways and a reduction in apoptosis in neuronal cells.

Quantitative Data: Neuronal Effects

| Model | Treatment | Dosage | Key Neuronal Effects | Citation |

| Conscious Spontaneously Hypertensive Rats (Stroke Model) | This compound | 3 µg/kg per dose, intracerebroventricularly (ICV) at 6, 24, 48, and 72 hours post-stroke | Reduced total infarct volume to 32 ± 13 mm³ from 170 ± 49 mm³ in vehicle-treated rats; improved motor function. | [4][5] |

| Conscious Spontaneously Hypertensive Rats (Stroke Model) | This compound | 0.1 to 10 ng/kg/min ICV for 5 days before stroke | Dose-dependent reduction in cortical infarct volume. | [6] |

| Primary cortical neurons from mouse embryos (in vitro glucose deprivation model) | This compound | 1x10⁻⁸ M and 1x10⁻⁷ M | Reduced cell death by ~30%. | [7][8] |

| Rat models of middle cerebral artery occlusion | This compound | 1 mg/kg per day, intraperitoneally | Decreased infarct area; decreased expression of interleukin-1β and tumor necrosis factor-α; increased expression of interleukin-10. | [9] |

Signaling Pathways

The physiological effects of this compound are mediated by a complex network of intracellular signaling pathways initiated by the activation of the AT2 receptor. A key pathway involves the generation of nitric oxide and cGMP, leading to vasodilation.

Caption: AT2 Receptor Signaling Pathways Activated by this compound.

Experimental Protocols

In Vivo Stroke Model in Conscious Spontaneously Hypertensive Rats

This protocol outlines the induction of a focal reperfusion model of stroke and subsequent treatment with this compound.[4][5][6]

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Stereotaxic apparatus

-

Intracerebroventricular (ICV) cannula

-